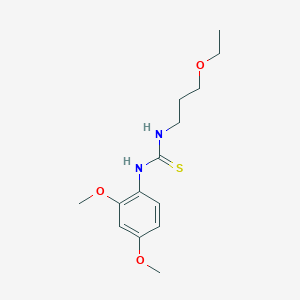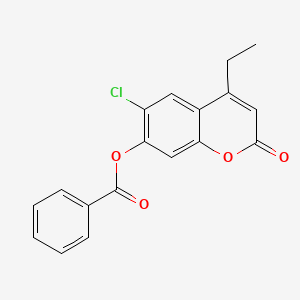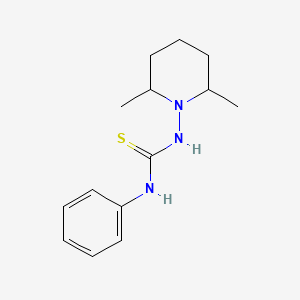![molecular formula C26H28Cl2N2O2 B3985852 1-(2,4-dichlorophenoxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol](/img/structure/B3985852.png)
1-(2,4-dichlorophenoxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol
Übersicht
Beschreibung
1-(2,4-dichlorophenoxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol (or DPPE) is a chemical compound that has been widely used in scientific research due to its unique properties. DPPE is a non-selective β-adrenergic receptor antagonist, which means it blocks the action of the hormone adrenaline (epinephrine) and noradrenaline (norepinephrine) on these receptors.
Wirkmechanismus
DPPE blocks the action of adrenaline and noradrenaline on β-adrenergic receptors, which are present in various tissues and organs, including the heart, lungs, liver, and adipose tissue. By blocking the action of these hormones, DPPE reduces the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. This results in a decrease in heart rate, blood pressure, and metabolic rate.
Biochemical and physiological effects:
DPPE has several biochemical and physiological effects. It reduces the activity of the sympathetic nervous system, resulting in a decrease in heart rate, blood pressure, and metabolic rate. DPPE also reduces the release of insulin from the pancreas, which can have implications for glucose metabolism. In addition, DPPE has been shown to have anxiolytic and antidepressant effects, which may be related to its ability to block β-adrenergic receptors.
Vorteile Und Einschränkungen Für Laborexperimente
DPPE has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well understood. DPPE is also relatively easy to obtain and can be synthesized in the laboratory. However, there are also some limitations to using DPPE in lab experiments. It is a non-selective β-adrenergic receptor antagonist, which means it blocks the action of all β-adrenergic receptors, not just a specific subtype. This can make it difficult to determine the specific role of a particular subtype of β-adrenergic receptor in a given physiological process.
Zukünftige Richtungen
There are several future directions for research on DPPE. One area of interest is the role of β-adrenergic receptors in the regulation of glucose metabolism and insulin secretion. DPPE has been shown to reduce insulin secretion, but the specific mechanisms underlying this effect are not well understood. Another area of interest is the potential therapeutic applications of DPPE. It has been shown to have anxiolytic and antidepressant effects, which may make it a useful treatment for anxiety and depression. Finally, there is also interest in developing more selective β-adrenergic receptor antagonists that can target specific subtypes of these receptors.
Wissenschaftliche Forschungsanwendungen
DPPE has been extensively used in scientific research to investigate the role of β-adrenergic receptors in various physiological and pathological processes. It has been used in studies on cardiovascular diseases, such as hypertension and heart failure, as well as in studies on anxiety and depression. DPPE has also been used to investigate the role of β-adrenergic receptors in the regulation of glucose metabolism and insulin secretion.
Eigenschaften
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-(2,4-dichlorophenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28Cl2N2O2/c27-22-11-12-25(24(28)17-22)32-19-23(31)18-29-13-15-30(16-14-29)26(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-12,17,23,26,31H,13-16,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJVTCKCBYZQEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=C(C=C(C=C2)Cl)Cl)O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3985771.png)
![1-(2-chlorophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3985779.png)

![isopropyl 4-{3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3985791.png)
![1-{[5-(4-bromophenyl)-2-furyl]carbonothioyl}-4-(2-nitrophenyl)piperazine](/img/structure/B3985808.png)
![N,N-diphenyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3985818.png)

![ethyl 4-({[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B3985829.png)
![N-[1-(4-chlorophenyl)ethyl]-4-nitrobenzamide](/img/structure/B3985841.png)
![N-{[(2,3-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B3985846.png)



![2-{2-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3985881.png)